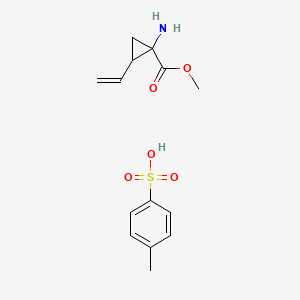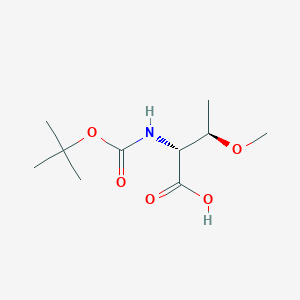
Boc-allo-O-methyl-D-Thr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-allo-O-methyl-D-Thr, also known as tert-butyloxycarbonyl-allo-O-methyl-D-threonine, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis as a protected amino acid. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino group, while the O-methyl group protects the hydroxyl group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-allo-O-methyl-D-Thr typically involves the protection of the amino and hydroxyl groups of threonine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The hydroxyl group is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3). The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete protection and methylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The reagents are added in a controlled manner, and the reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Boc-allo-O-methyl-D-Thr undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The O-methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of protecting groups.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Deprotection: Free amino acid (allo-O-methyl-D-threonine).
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, respectively.
Scientific Research Applications
Boc-allo-O-methyl-D-Thr is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Used in studies involving protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Boc-allo-O-methyl-D-Thr primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide bond formation. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the synthesis of complex peptides and proteins. The O-methyl group protects the hydroxyl group, preventing side reactions and ensuring the integrity of the peptide chain.
Comparison with Similar Compounds
Boc-allo-O-methyl-D-Thr can be compared with other protected amino acids such as:
Boc-D-Thr: Similar in structure but lacks the O-methyl group, making it less protected.
Fmoc-allo-O-methyl-D-Thr: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Boc group, offering different deprotection conditions.
Cbz-allo-O-methyl-D-Thr: Uses the carbobenzoxy (Cbz) group for protection, which requires different deprotection reagents.
The uniqueness of this compound lies in its dual protection, which provides stability during peptide synthesis and allows for selective deprotection under mild conditions.
Properties
CAS No. |
544480-17-3 |
|---|---|
Molecular Formula |
C10H19NO5 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(2R,3R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13)/t6-,7-/m1/s1 |
InChI Key |
VWSUOKFUIPMDDX-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OC |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



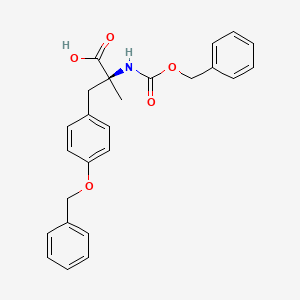
![[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13401985.png)
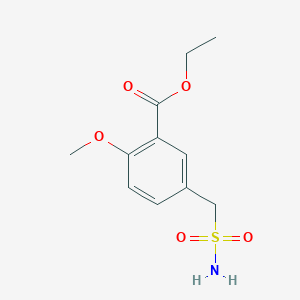

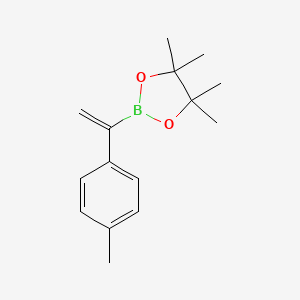
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid](/img/structure/B13402000.png)
![Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate](/img/structure/B13402006.png)
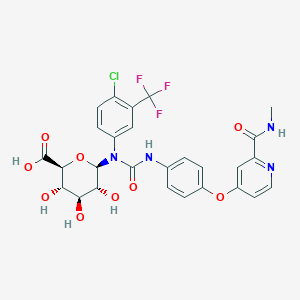
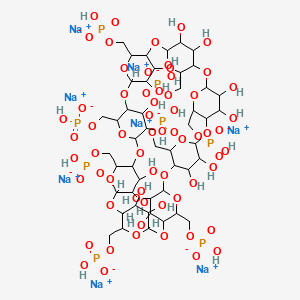
![6-hydroxy-5-[(E)-(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13402025.png)
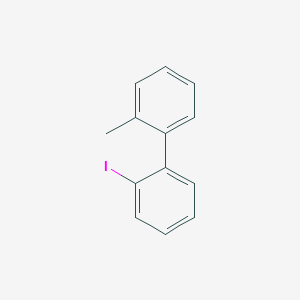
![disodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate](/img/structure/B13402046.png)
